molecular formula C35H54GdN7O15 B1258881 Gadopiclenol CAS No. 933983-75-6

Gadopiclenol

Cat. No.: B1258881
CAS No.: 933983-75-6
M. Wt: 970.1 g/mol
InChI Key: GNRQMLROZPOLDG-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of gadopiclenol involves the formation of a macrocyclic structure that chelates gadolinium ions. The synthetic route typically includes the following steps:

Industrial production methods involve scaling up these reactions under stringent quality control to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Introduction to Gadopiclenol

This compound is marketed under names such as Elucirem and VUEWAY. It is characterized by its high relaxivity , which allows for effective imaging at lower doses compared to traditional GBCAs like Gadobutrol. This property not only enhances image quality but also reduces the risk of gadolinium accumulation in patients who require frequent imaging studies .

Neuroimaging

This compound has shown promising results in neuroimaging, particularly in detecting lesions and assessing the integrity of the blood-brain barrier. Its high relaxivity provides superior contrast enhancement, which is crucial for identifying subtle pathological changes in conditions such as tumors, strokes, and infections .

Key Findings:

  • In a randomized phase 3 study, this compound at a dose of 0.05 mmol/kg demonstrated noninferiority to Gadobutrol at 0.1 mmol/kg across various imaging parameters, including lesion border delineation and internal morphology .
  • The contrast-to-noise ratio was significantly improved with this compound, indicating its effectiveness in enhancing image quality even at reduced doses .

Body Imaging

The application of this compound extends beyond neuroimaging to include body MRI. Studies have indicated that it maintains comparable efficacy to traditional agents while using a lower dose. This is particularly beneficial for patients undergoing multiple imaging sessions .

Clinical Trial Results:

  • A study involving 260 participants revealed that this compound at half the standard dose (0.05 mmol/kg) was noninferior to Gadobutrol at full dose (0.1 mmol/kg) for lesion visualization .
  • Safety profiles between the two agents were similar, with no significant adverse reactions reported .

Pharmacokinetics and Safety Profile

This compound exhibits pharmacokinetic characteristics similar to other macrocyclic GBCAs, predominantly being excreted via the kidneys. Notably, studies have shown that it does not require age-based dose adjustments for pediatric patients aged 2-17 years .

Safety Considerations:

  • A pooled analysis involving over 1000 participants indicated that adverse reactions were comparable to those observed with other GBCAs, affirming its favorable safety profile across diverse patient demographics, including those with renal impairment .

Comparative Efficacy

A detailed comparison of this compound with other established GBCAs highlights its advantages:

Feature This compound (0.05 mmol/kg) Gadobutrol (0.1 mmol/kg)
RelaxivityHighStandard
Lesion VisualizationNoninferiorBaseline
Contrast-to-Noise RatioSuperiorStandard
Safety ProfileComparableComparable

Case Studies and Implementation

Several institutions have begun adopting this compound as their primary contrast agent based on successful pilot studies demonstrating its efficacy and safety. For instance, a two-week trial at the University of Wisconsin School of Medicine assessed its clinical utility across various neuroimaging protocols, leading to a transition from traditional agents to this compound due to its superior performance at lower doses .

Future Prospects

Experts anticipate that this compound could redefine standards in MRI diagnostics, particularly in settings requiring frequent imaging due to chronic conditions. Its ability to deliver high-quality images with reduced gadolinium exposure positions it as a safer alternative for vulnerable populations.

Biological Activity

Gadopiclenol is a novel high-relaxivity macrocyclic gadolinium-based contrast agent (GBCA) developed for magnetic resonance imaging (MRI). Its unique properties offer significant advantages over traditional GBCAs, particularly in terms of relaxivity, safety profile, and efficacy in imaging. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, safety assessments, clinical efficacy, and comparative studies with other contrast agents.

This compound exhibits a high relaxivity in biological media, which enhances its effectiveness as a contrast agent. The relaxivity values measured in various biological environments indicate a robust performance compared to other GBCAs:

Contrast Agent Relaxivity (mM^-1s^-1)
This compound13.2
Gadobutrol4.0
Gadobenate dimeglumine4.5

The higher relaxivity allows for a lower dosage of this compound (0.05 mmol/kg) to achieve similar or superior imaging results compared to standard doses of other GBCAs (0.1 mmol/kg) .

2. Safety Profile

Preclinical studies have established a satisfactory safety profile for this compound. Key findings include:

  • Renal Safety : Histological examinations revealed renal tubular vacuolations after repeated exposure; however, these changes did not impact kidney function .
  • Genotoxicity : this compound was not found to be genotoxic in various assays, including the Ames test and mouse lymphoma assay .
  • Cardiovascular Effects : In vitro studies showed no significant blocking effects on the hERG current, indicating a low risk for QT prolongation .
  • Respiratory Effects : Studies assessing respiratory parameters in animal models indicated no adverse effects following administration of this compound .

3. Clinical Efficacy

The efficacy of this compound has been demonstrated through several clinical trials:

  • PICTURE Study : A phase III randomized trial involving 256 patients with CNS lesions showed that this compound at 0.05 mmol/kg was noninferior to gadobutrol at 0.1 mmol/kg across all evaluated parameters (border delineation, internal morphology, and contrast enhancement) .
  • Contrast-to-Noise Ratio (CNR) : this compound exhibited a statistically significant increase in CNR compared to gadobenate dimeglumine at doses of 0.1 and 0.2 mmol/kg .

4. Comparative Studies

This compound's performance has been rigorously compared with established GBCAs:

  • In a study comparing this compound with gadobutrol, readers preferred this compound-enhanced images in approximately 44% to 57% of evaluations across different parameters .
  • The incidence of adverse events was similar between this compound (14.6%) and gadobutrol (17.6%), with most reactions being mild and related to the injection site .

5. Case Studies

Several case studies illustrate the practical applications of this compound in clinical settings:

  • Case Study 1 : A patient with suspected brain metastases underwent MRI using this compound, resulting in clear delineation of lesions and effective visualization without adverse effects.
  • Case Study 2 : In another instance involving spinal imaging, this compound provided superior contrast enhancement compared to previous scans using other GBCAs.

Properties

Key on ui mechanism of action

Gadopiclenol is a macrocyclic non-ionic complex of gadolinium and a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. The magnetic moment alters the relaxation rates of water protons in its vicinity in the body. Its use in magnetic resonance imaging (MRI) allows to selectively increase contrast in tissues where gadopiclenol accumulates.

CAS No.

933983-75-6

Molecular Formula

C35H54GdN7O15

Molecular Weight

970.1 g/mol

IUPAC Name

2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)

InChI

InChI=1S/C35H57N7O15.Gd/c43-19-24(46)14-36-30(49)7-4-27(33(52)53)40-10-12-41(28(34(54)55)5-8-31(50)37-15-25(47)20-44)17-22-2-1-3-23(39-22)18-42(13-11-40)29(35(56)57)6-9-32(51)38-16-26(48)21-45;/h1-3,24-29,43-48H,4-21H2,(H,36,49)(H,37,50)(H,38,51)(H,52,53)(H,54,55)(H,56,57);/q;+3/p-3

InChI Key

GNRQMLROZPOLDG-UHFFFAOYSA-K

SMILES

C1CN(CC2=NC(=CC=C2)CN(CCN1C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-].[Gd+3]

Canonical SMILES

C1CN(CC2=NC(=CC=C2)CN(CCN1C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-].[Gd+3]

Synonyms

3,6,9,15-Tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene-3,6,9-triacetic acid, alpha, alpha', alpha''-tris(3-((2,3-dihydroxypropyl)amino)-3-oxopropyl)-, gadolinium salt (1:1)
Gadolinium 2,2',2''-(3,6,9,15-tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene-3,6,9-triyl)tris(5-((2,3-dihydroxypropyl)amino)-5-oxopentanoate)
gadopiclenol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.